N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea can be synthesized through a multi-step process starting with the reaction of 3,6-pyridazinediol with 3,4-epoxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile. [] This leads to the formation of a 4-[(1,6-dihydro-6-oxo-3-pyridazinyl)oxy] intermediate. Subsequent modifications, including N-alkylation and hydrolysis, ultimately yield the target compound. [] The racemic mixture obtained can be resolved into its enantiomers via diastereomeric salt formation with chiral resolving agents like camphorsulfonic acid or camphanic acid. []
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea contains a central phenylurea moiety connected to a 6-methyl-3-pyridazinyl ring via an oxygen linker. [] The presence of a chiral center at the 4-position of the chroman ring leads to the existence of two enantiomers. Extensive NMR studies have revealed that N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea exhibits conformational flexibility in solution. []
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea primarily exerts its biological effects by activating potassium channels. [] While the precise molecular mechanism remains to be fully elucidated, this activation likely involves binding to specific sites on the potassium channel protein, leading to conformational changes that facilitate potassium ion flux across the cell membrane. [] This increased potassium permeability hyperpolarizes the cell membrane, reducing cellular excitability. []
The primary scientific application of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea and its analogs lies in their potential as antihypertensive agents. [] Studies in spontaneously hypertensive rats demonstrated that oral administration of these compounds, particularly the (3S,4R)-enantiomer, produced potent and long-lasting reductions in blood pressure. [] This suggests their potential for treating hypertension in humans.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8